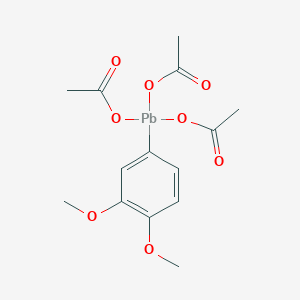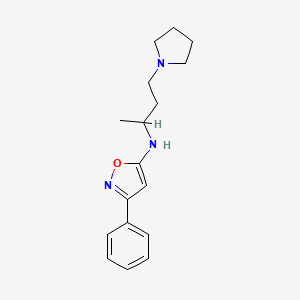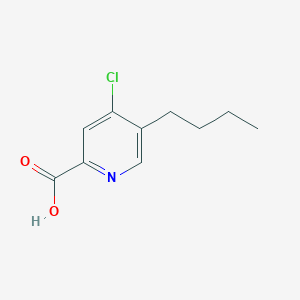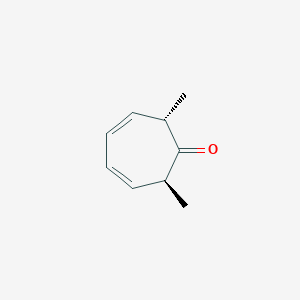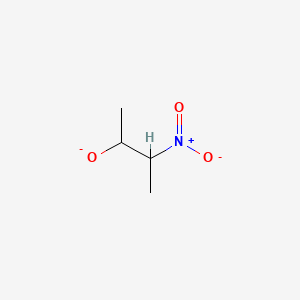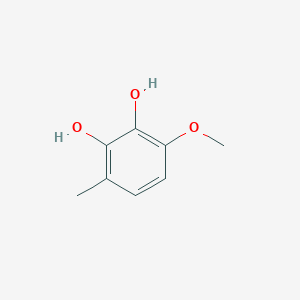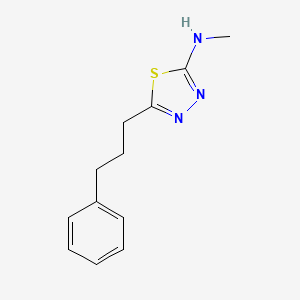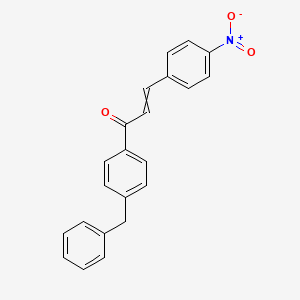![molecular formula C20H18O2 B14401954 [2,2'-Binaphthalene]-8,8'(5H,5'H)-dione, 6,6',7,7'-tetrahydro- CAS No. 88065-12-7](/img/structure/B14401954.png)
[2,2'-Binaphthalene]-8,8'(5H,5'H)-dione, 6,6',7,7'-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Binaphthalene]-8,8’(5H,5’H)-dione, 6,6’,7,7’-tetrahydro- is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its binaphthalene core, which is a structure consisting of two naphthalene units connected through a single bond. The presence of multiple functional groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Binaphthalene]-8,8’(5H,5’H)-dione, 6,6’,7,7’-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound in bulk quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Binaphthalene]-8,8’(5H,5’H)-dione, 6,6’,7,7’-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups in the compound are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, [2,2’-Binaphthalene]-8,8’(5H,5’H)-dione, 6,6’,7,7’-tetrahydro- is used as a building block for synthesizing more complex molecules
Biology and Medicine
The compound has shown potential in biological and medicinal research. It can be used as a precursor for developing drugs and studying biochemical pathways. Its interactions with biological molecules can provide insights into disease mechanisms and therapeutic targets.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [2,2’-Binaphthalene]-8,8’(5H,5’H)-dione, 6,6’,7,7’-tetrahydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Properties
CAS No. |
88065-12-7 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
7-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C20H18O2/c21-19-5-1-3-13-7-9-15(11-17(13)19)16-10-8-14-4-2-6-20(22)18(14)12-16/h7-12H,1-6H2 |
InChI Key |
RBLLXSDPHPZFAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=CC4=C(CCCC4=O)C=C3)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


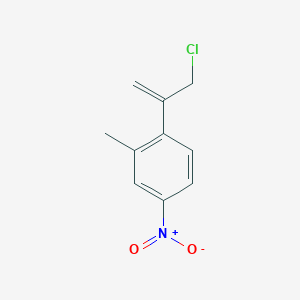
dimethyl-](/img/structure/B14401881.png)
![3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene](/img/structure/B14401886.png)
